molecular formula C6H9NO2 B11778503 2-(5-Methylisoxazol-4-yl)ethanol

2-(5-Methylisoxazol-4-yl)ethanol

Cat. No.: B11778503
M. Wt: 127.14 g/mol
InChI Key: RHGORKORLGSGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylisoxazol-4-yl)ethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-4-yl)ethanol typically involves the formation of the isoxazole ring followed by the introduction of the ethanol group. One common method involves the reaction of hydroxylamine hydrochloride with a suitable β-diketone under acidic conditions to form the isoxazole ring. The resulting intermediate can then be reduced using lithium aluminium hydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-Methylisoxazol-4-yl)acetaldehyde or 2-(5-Methylisoxazol-4-yl)acetic acid.

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-4-yl)ethanol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

2-(5-Methylisoxazol-4-yl)ethanol can be compared with other similar compounds in the isoxazole family:

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-4-yl)ethanol

InChI

InChI=1S/C6H9NO2/c1-5-6(2-3-8)4-7-9-5/h4,8H,2-3H2,1H3

InChI Key

RHGORKORLGSGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.